1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
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Overview
Description
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a complex organic compound that features a unique combination of functional groups, including a nitrobenzoyl group, a trifluoromethyl-substituted phenyl group, and a pyrazolyl-piperidine moiety
Preparation Methods
The synthesis of 1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions
Chemical Reactions Analysis
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique physical properties, making the compound useful in the development of advanced materials.
Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide, given the biological activity of similar compounds.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzoyl group may participate in electron transfer reactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and nitrobenzoyl derivatives. For example:
4-(trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and has applications in medicinal chemistry.
4-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used in materials science and agrochemicals.
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine stands out due to its combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c23-22(24,25)17-3-1-2-16(12-17)20-13-19(26-27-20)14-8-10-28(11-9-14)21(30)15-4-6-18(7-5-15)29(31)32/h1-7,12-14H,8-11H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPEXHPOYAQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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